molecular formula C12H10N4O5 B277433 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanone

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanone

Katalognummer B277433
Molekulargewicht: 290.23 g/mol
InChI-Schlüssel: CZFRRNYDIAOUTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DNTB and is synthesized using specific methods.

Wirkmechanismus

DNTB acts as a substrate for certain enzymes and proteins, which results in the formation of a colored product. The formation of this product can be measured spectrophotometrically, allowing for the quantification of enzyme or protein activity. The mechanism of action of DNTB involves the reduction of the nitro group to an amino group, which results in the formation of a colored product.
Biochemical and Physiological Effects:
DNTB has been shown to have minimal biochemical and physiological effects. It is not known to have any toxic effects on cells or tissues and does not interfere with cellular processes. However, it should be noted that DNTB is a synthetic compound and its effects on biological systems have not been extensively studied.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using DNTB in lab experiments is its specificity towards certain enzymes and proteins. DNTB can be used to measure the activity of specific enzymes or proteins without interfering with other cellular processes. Another advantage of using DNTB is its stability and ease of use. DNTB can be stored for long periods of time and is easy to prepare for use in experiments.
One of the limitations of using DNTB in lab experiments is its specificity towards certain enzymes and proteins. DNTB may not be suitable for measuring the activity of enzymes or proteins that are not involved in the reduction of nitro groups. Another limitation of using DNTB is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of DNTB in scientific research. One potential direction is the development of new prodrugs that can be activated by nitroreductases. DNTB can be used to screen for new prodrugs that are more effective than current ones. Another potential direction is the use of DNTB to study the activity of other enzymes and proteins that are involved in cellular signaling pathways. This could lead to the development of new drugs that target these pathways.
Conclusion:
In conclusion, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanone is a synthetic compound that has potential applications in various fields of scientific research. Its specificity towards certain enzymes and proteins makes it a valuable tool for studying the mechanism of action of these molecules. While it has minimal biochemical and physiological effects, its limitations in solubility and specificity should be considered when using it in lab experiments. There are several future directions for the use of DNTB in scientific research, which could lead to the development of new drugs and therapies.

Synthesemethoden

DNTB is synthesized using a specific method that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acyl chloride with 3-nitro-1H-1,2,4-triazole. The final product is obtained by treating the resulting nitro compound with zinc dust in the presence of acetic acid.

Wissenschaftliche Forschungsanwendungen

DNTB has potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. It has been used as a research tool to investigate the mechanism of action of certain enzymes and proteins. DNTB has been used to study the activity of nitroreductases, which are enzymes that play a crucial role in the activation of certain prodrugs used in cancer therapy. DNTB has also been used to study the activity of protein tyrosine phosphatases, which are involved in the regulation of cellular signaling pathways.

Eigenschaften

Produktname

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanone

Molekularformel

C12H10N4O5

Molekulargewicht

290.23 g/mol

IUPAC-Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C12H10N4O5/c17-9(6-15-7-13-12(14-15)16(18)19)8-1-2-10-11(5-8)21-4-3-20-10/h1-2,5,7H,3-4,6H2

InChI-Schlüssel

CZFRRNYDIAOUTQ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN3C=NC(=N3)[N+](=O)[O-]

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN3C=NC(=N3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.